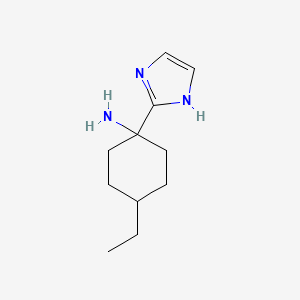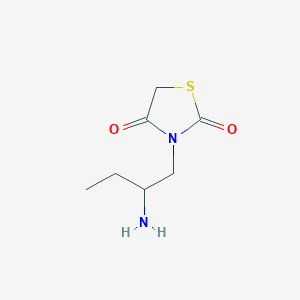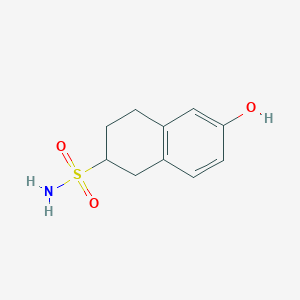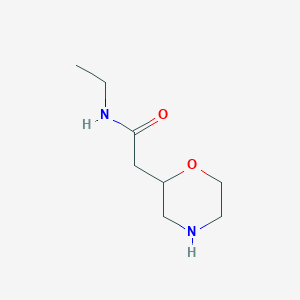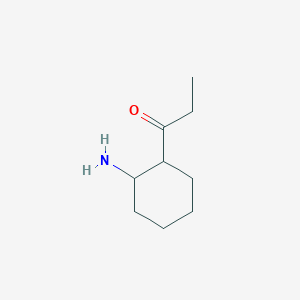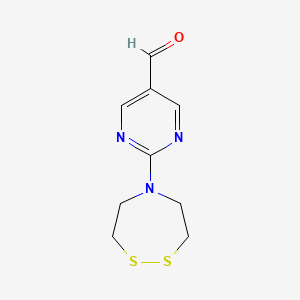
2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H11N3OS2 and a molecular weight of 241.33 g/mol . This compound features a unique structure that includes a dithiazepane ring fused to a pyrimidine ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes refining reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde largely depends on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity through binding interactions. The dithiazepane ring and pyrimidine moiety contribute to its binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,5-Thiadiazepan-5-yl)pyrimidine-5-carbaldehyde: Similar structure but with a thiadiazepane ring.
2-(1,2,5-Oxadiazepan-5-yl)pyrimidine-5-carbaldehyde: Contains an oxadiazepane ring instead of a dithiazepane ring.
Uniqueness
2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde is unique due to the presence of the dithiazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H11N3OS2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
2-(1,2,5-dithiazepan-5-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11N3OS2/c13-7-8-5-10-9(11-6-8)12-1-3-14-15-4-2-12/h5-7H,1-4H2 |
InChI Key |
KGGNYGJMTNWMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSCCN1C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea](/img/structure/B13200733.png)
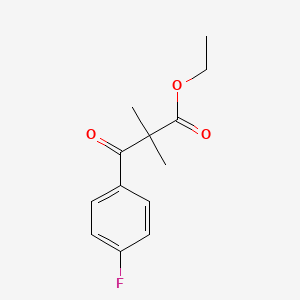
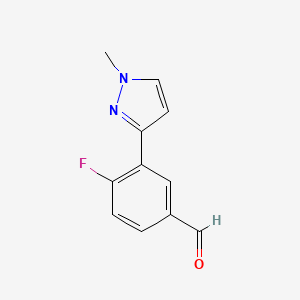
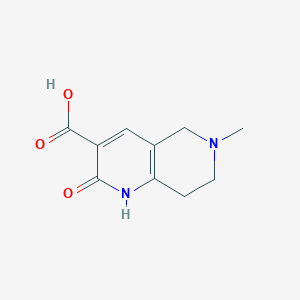
![Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B13200764.png)


